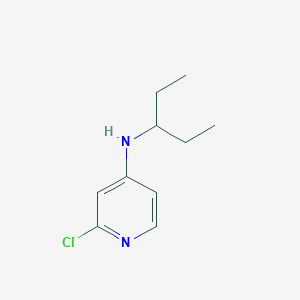

2-chloro-N-(pentan-3-yl)pyridin-4-amine

Description

Chemical Structure and Properties 2-Chloro-N-(pentan-3-yl)pyridin-4-amine (CAS: 1557040-03-5) is a pyridine derivative with a chlorine atom at the 2-position and a pentan-3-ylamine substituent at the 4-position. Its molecular formula is C₁₀H₁₄ClN₃, with a molecular weight of 211.69 g/mol. The compound is commercially available through specialized suppliers .

Properties

Molecular Formula |

C10H15ClN2 |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

2-chloro-N-pentan-3-ylpyridin-4-amine |

InChI |

InChI=1S/C10H15ClN2/c1-3-8(4-2)13-9-5-6-12-10(11)7-9/h5-8H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

DWCZLUPZSKRPGX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1=CC(=NC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pentan-3-yl)pyridin-4-amine typically involves the reaction of 2-chloropyridine with pentan-3-amine under specific conditions. One common method includes:

Starting Materials: 2-chloropyridine and pentan-3-amine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure: The mixture is heated to a temperature range of 80-100°C for several hours to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pentan-3-yl)pyridin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of N-substituted pyridin-4-amines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

2-chloro-N-(pentan-3-yl)pyridin-4-amine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and antiviral properties.

Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(pentan-3-yl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridinyl Amines

2-Chloro-N-(cyclopropylmethyl)pyridin-4-amine

- Structure : Chlorine at pyridine-2, amine substituent: cyclopropylmethyl.

- Key Differences : Smaller substituent (cyclopropylmethyl vs. pentan-3-yl) reduces steric hindrance and lipophilicity.

- Applications : Used in medicinal chemistry for its balanced solubility and reactivity .

3-Bromo-N-(pentan-3-yl)pyridin-4-amine

- Structure : Bromine at pyridine-3, pentan-3-ylamine at pyridine-3.

- Key Differences : Bromine’s larger atomic radius and weaker electronegativity vs. chlorine alter electronic effects and substitution reactivity. Positional isomerism (3-Br vs. 2-Cl) affects binding interactions in biological targets .

7-Chloro-N-(pyridin-4-yl)quinolin-4-amine (Compound 134)

- Structure: Quinoline core with chlorine at position 7 and pyridin-4-amine at position 4.

- Demonstrated anti-malarial activity (IC₅₀ = 11.7 ± 3 μM), highlighting the role of heterocyclic cores in bioactivity .

Heterocyclic Analogues

6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine

- Structure : Pyrimidine ring with chlorine at position 6 and a tetrahydropyran substituent.

- Key Differences : Pyrimidine vs. pyridine alters electronic distribution and hydrogen-bonding capacity. The oxane ring introduces stereochemical complexity .

2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

Physical Properties Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| 2-Chloro-N-(pentan-3-yl)pyridin-4-amine | 211.69 | Not reported | ~2.8 |

| 3-Bromo-N-(pentan-3-yl)pyridin-4-amine | 256.14 | Not reported | ~3.1 |

| 2-Chloro-N-(cyclopropylmethyl)pyridin-4-amine | 197.67 | 104–107 (Lit.) | ~2.2 |

| 7-Chloro-N-(pyridin-4-yl)quinolin-4-amine | 285.74 | Not reported | ~3.5 |

Notes:

Commercial and Research Relevance

- Supplier Availability : The target compound is supplied by at least two vendors, while analogues like 3-bromo-N-(pentan-3-yl)pyridin-4-amine have four suppliers, reflecting demand in drug discovery .

Biological Activity

2-Chloro-N-(pentan-3-yl)pyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of pyridine derivatives that have been studied for various biological activities. The presence of a chlorine atom and an alkyl chain contributes to its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 202.7 g/mol |

| LogP | 1.5 |

| Solubility (pH 7.4) | Moderate |

| TPSA (Topological Polar Surface Area) | 75 Ų |

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial and antifungal properties. Preliminary investigations have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

The antimicrobial action is believed to involve the inhibition of specific enzymes or receptors within microbial cells, leading to disrupted metabolic processes. For instance, it may interfere with DNA replication or cell wall synthesis, although the precise mechanisms require further elucidation through detailed biochemical assays.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the compound's efficacy against E. coli demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating potent activity compared to standard antibiotics like chloramphenicol .

- Cell Viability Assays : In vitro testing showed that while the compound effectively reduces microbial viability, it also exhibits some cytotoxicity at higher concentrations, necessitating careful optimization for therapeutic applications.

- Structure-Activity Relationships (SAR) : Research has highlighted the importance of the alkyl chain length and chlorine substitution in modulating biological activity. Variations in these structural components can lead to significant differences in potency and selectivity against microbial targets .

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| 6-Chloro-N-(pentan-2-yl)pyridin-3-amine | Moderate | Different alkyl chain affects solubility |

| 6-Bromo-N-(pentan-3-yl)pyridin-3-amine | High | Altered reactivity due to bromine |

| 4-Chloro-N-(pentan-3-yl)pyridin-2-amines | Low | Different position affects binding |

Future Directions in Research

Given its promising biological activity, further research is warranted to explore:

- Optimization Studies : Chemical modifications to enhance selectivity and reduce cytotoxicity.

- Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by the compound.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.